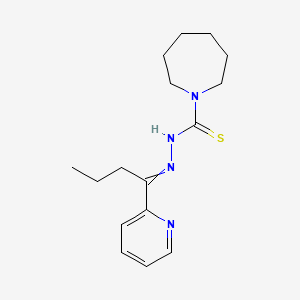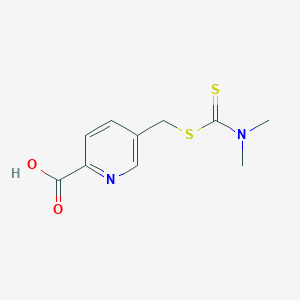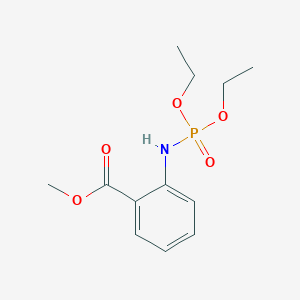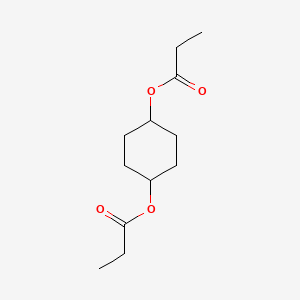
N-(1-pyridin-2-ylbutylideneamino)azepane-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-pyridin-2-ylbutylideneamino)azepane-1-carbothioamide is a complex organic compound with a unique structure that includes a pyridine ring, an azepane ring, and a carbothioamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-pyridin-2-ylbutylideneamino)azepane-1-carbothioamide typically involves multi-step organic reactions. One common method includes the reaction of 2-aminopyridine with a suitable aldehyde or ketone to form an intermediate Schiff base, which is then reacted with azepane-1-carbothioamide under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane (DCM) and catalysts such as palladium (Pd) complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques like recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-(1-pyridin-2-ylbutylideneamino)azepane-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like DCM or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the pyridine ring .
Aplicaciones Científicas De Investigación
N-(1-pyridin-2-ylbutylideneamino)azepane-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(1-pyridin-2-ylbutylideneamino)azepane-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Azepane-1-carbothioamide: A simpler analog with similar structural features but lacking the pyridine ring.
N-(pyridin-2-yl)amides: Compounds with a pyridine ring and amide group, but different ring structures.
3-bromoimidazo[1,2-a]pyridines: Compounds with a pyridine ring and imidazole ring, showing different reactivity and applications.
Uniqueness
N-(1-pyridin-2-ylbutylideneamino)azepane-1-carbothioamide is unique due to its combination of a pyridine ring, azepane ring, and carbothioamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Número CAS |
86919-62-2 |
|---|---|
Fórmula molecular |
C16H24N4S |
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
N-(1-pyridin-2-ylbutylideneamino)azepane-1-carbothioamide |
InChI |
InChI=1S/C16H24N4S/c1-2-9-15(14-10-5-6-11-17-14)18-19-16(21)20-12-7-3-4-8-13-20/h5-6,10-11H,2-4,7-9,12-13H2,1H3,(H,19,21) |
Clave InChI |
YKFJXGTVWCAWFZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=NNC(=S)N1CCCCCC1)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-imino-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a]azepine-3-carbonitrile](/img/structure/B14001729.png)


![3-[4-Amino-3-(4-aminophenyl)thieno[3,2-c]pyridin-7-yl]propanoic acid](/img/structure/B14001759.png)

![Bis[4-amino-2-chlorophenyl]sulfone](/img/structure/B14001768.png)

![N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-methyl-phenyl]methylideneamino]benzamide](/img/structure/B14001779.png)


![4-[4-(4-Oxopentan-2-ylideneamino)butylimino]pentan-2-one](/img/structure/B14001791.png)

![(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B14001797.png)

